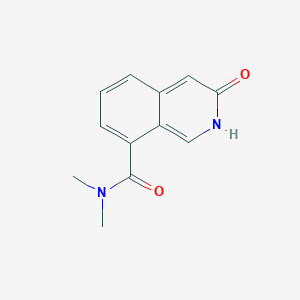

N,N-dimethyl-3-oxo-2,3-dihydroisoquinoline-8-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethyl-3-oxo-2H-isoquinoline-8-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)12(16)9-5-3-4-8-6-11(15)13-7-10(8)9/h3-7H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWRIGJMXIZTSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC2=CC(=O)NC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-oxo-2,3-dihydroisoquinoline-8-carboxamide typically involves the reaction of isoquinoline derivatives with dimethylamine and appropriate reagents under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-oxo-2,3-dihydroisoquinoline-8-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

-

PARP Inhibition :

- N,N-dimethyl-3-oxo-2,3-dihydroisoquinoline-8-carboxamide has been studied for its inhibitory activity against poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. Compounds derived from this scaffold have shown promising results, with some exhibiting nanomolar IC values against PARP1 and PARP2, indicating their potential as effective anticancer agents .

- Antioxidant Activity :

-

Neuroprotective Effects :

- The compound has been evaluated for its inhibitory activities against enzymes such as d-amino acid oxidase and acetylcholinesterase, which are implicated in neurodegenerative diseases. Compounds with similar structures have demonstrated potential neuroprotective effects by modulating neurotransmitter levels .

Synthetic Routes

Various synthetic methodologies have been developed for the preparation of this compound:

- Castagnoli-Cushman Reaction :

- N-Alkylation Techniques :

Case Study 1: PARP Inhibitors

A study focused on the synthesis of 1-oxo-3,4-dihydroisoquinoline derivatives highlighted the compound's potential as a PARP inhibitor. The lead compound demonstrated superior selectivity towards PARP2 compared to existing inhibitors like Olaparib, showcasing its therapeutic promise in oncology .

Case Study 2: Antioxidant Properties

In vitro assays conducted on various derivatives revealed that several compounds exhibited significant radical scavenging activity. Notably, one derivative showed an IC value four times lower than the standard benzoic acid in DAAO inhibition tests, indicating strong potential for therapeutic applications in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-oxo-2,3-dihydroisoquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural differences between N,N-dimethyl-3-oxo-2,3-dihydroisoquinoline-8-carboxamide and analogous compounds:

Key Observations :

- Core Heterocycle: The target compound’s isoquinoline core differs from quinoline derivatives (e.g., Compounds 47, 52), altering π-π stacking interactions and electronic properties.

- Substituent Effects: Thioxo vs. Adamantyl Groups: Present in Compounds 47 and 52, adamantyl substituents increase steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . Sulfonamide vs. Carboxamide: The sulfonamide in ’s compound introduces stronger acidity and hydrogen-bonding capacity compared to the carboxamide in the target compound .

Physicochemical Properties

Analysis :

- The target compound’s logP (~2.1) suggests balanced lipophilicity, favorable for oral bioavailability. In contrast, adamantyl-containing derivatives (e.g., Compound 47, logP ~5.3) may face solubility challenges .

- The sulfonamide group in ’s compound enhances polarity, improving aqueous solubility despite the bicyclic system’s rigidity .

Biological Activity

N,N-Dimethyl-3-oxo-2,3-dihydroisoquinoline-8-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique isoquinoline structure characterized by the following:

- Molecular Formula : CHNO

- Molecular Weight : 220.24 g/mol

- Functional Groups : Dimethylamino group, carbonyl group, and carboxamide group.

These structural features contribute to its solubility and biological activity, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings.

Cytotoxic Effects

The compound has demonstrated cytotoxic effects in several cancer cell lines. In vitro studies reveal that it inhibits the proliferation of cancer cells, indicating its potential as an anticancer agent. The mechanisms underlying this activity are still being investigated but may involve interactions with specific cellular targets.

Inhibition of Poly(ADP-Ribose) Polymerase (PARP)

Recent studies have explored the inhibitory effects of related compounds on PARP enzymes, which are crucial in DNA repair mechanisms. The isoquinoline derivatives have shown promising results as PARP inhibitors, with some compounds achieving over 80% inhibition at concentrations of 1 µM. This positions them as potential therapeutic agents in cancer treatment strategies that exploit DNA damage response pathways .

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate | Contains a methyl ester instead of amide | Used primarily as an intermediate |

| 1-Methylisoquinolin-4(1H)-one | Isoquinoline core with a ketone group | Exhibits different biological activities |

| 4-Aminoisoquinoline | Amino substitution at position 4 | Known for antimalarial properties |

The unique combination of functional groups in this compound enhances its solubility and bioactivity compared to other isoquinoline derivatives.

While the exact mechanisms of action remain under investigation, preliminary data suggest that this compound may interact with various biological macromolecules. These interactions could lead to therapeutic effects through:

- Inhibition of Enzymatic Activity : As seen with PARP inhibitors.

- Modulation of Cellular Signaling Pathways : Potentially affecting apoptosis and cell cycle regulation.

- Direct Interaction with Bacterial Targets : Leading to antimicrobial effects.

Further research is needed to elucidate these interactions and their implications for therapeutic use .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Anticancer Studies : In vitro assays have shown significant inhibition of cancer cell viability at varying concentrations, suggesting a dose-dependent effect.

- Antimicrobial Efficacy : The compound has been tested against multiple bacterial strains, demonstrating broad-spectrum activity.

- PARP Inhibition Testing : A systematic study assessed the inhibitory activity against PARP enzymes, revealing promising results for future drug development .

Q & A

Q. What synthetic routes are recommended for N,N-dimethyl-3-oxo-2,3-dihydroisoquinoline-8-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: A Pd(II)-catalyzed coupling reaction under reflux with Et₃N in dichloromethane/ethyl acetate (5:1 v/v) is effective, as demonstrated for structurally analogous carboxamides. Key parameters include:

Q. Which analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR distinguishes dimethylamide protons (δ 3.2–3.6 ppm) and aromatic protons (δ 7.3–8.1 ppm). ¹³C NMR confirms carbonyl (δ 164–189 ppm) and heterocyclic carbons.

- IR Spectroscopy : C=O stretches at 1635–1638 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 263–265 for analogous compounds) validate stoichiometry .

Advanced Research Questions

Q. How can hydrogen bonding patterns in crystalline forms be systematically analyzed?

Methodological Answer: Apply graph set analysis (GSA) to classify hydrogen bonds into motifs (e.g., chains, rings). For example:

Q. How to resolve contradictions in reported biological activities of structural analogs?

Methodological Answer:

- Comparative Molecular Field Analysis (CoMFA) : Correlate substituent effects (e.g., dimethyl vs. diethyl groups) with activity variations.

- Orthogonal Validation : Pair enzymatic inhibition assays with cellular uptake studies (LC-MS/MS quantification).

- Polymorph Control : Use solvent-mediated recrystallization (e.g., MeOH/EtOH) to isolate stable forms .

Q. What strategies investigate polymorphism in this compound?

Methodological Answer:

- Screening : Solvent-drop grinding with 12 solvents (polarity index 0–10).

- Characterization :

- DSC : Endothermic peaks (∆H = 5–10 kJ/mol) differentiate forms.

- XRPD : Distinct 2θ reflections (5–40°) for each polymorph.

- Stability Testing : Slurry conversion in heptane/ethanol (1:1 v/v) at 25°C for 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.